PX-12
概要
説明
PX-12は、1-メチルプロピル 2-イミダゾリルジスルフィドとしても知られており、チオレドキシン-1 (Trx-1) の低分子阻害剤です。チオレドキシン-1は、DNA合成や転写因子の調節など、様々な細胞プロセスに関与する酸化還元タンパク質です。 This compoundは、腫瘍の増殖を抑制し、アポトーシスを誘発する能力を持つため、特に癌治療において潜在的な治療用途の可能性から大きな注目を集めています .
準備方法
合成経路と反応条件: PX-12は、水酸化ナトリウムなどの塩基の存在下、2-メルカプトイミダゾールと1-クロロブタンを反応させることで合成できます。 反応は求核置換反応によって進行し、イミダゾールとブチル基の間にジスルフィド結合を形成します .
工業的製造方法: this compoundの工業的製造には、同様の合成経路が用いられますが、より大規模な反応が行われます。このプロセスには、通常、再結晶化やクロマトグラフィーなどの精製工程が含まれ、化合物の純度が保証されます。 反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されています .
3. 化学反応解析
反応の種類: this compoundは、ジスルフィド結合の存在により、主に酸化還元反応を起こします。 ジチオスレイトール (DTT) やトリス(2-カルボキシエチル)ホスフィン (TCEP) などの還元剤の存在下で、対応するチオール型に還元されます .
一般的な試薬と条件:
還元: ジチオスレイトール (DTT)、トリス(2-カルボキシエチル)ホスフィン (TCEP)
酸化: 過酸化水素 (H2O2)、ヨウ素 (I2)
生成される主な生成物:
還元: this compoundのチオール誘導体
酸化: 酸化されたジスルフィド型とスルホン酸.
4. 科学研究における用途
化学:
生物学:
医学:
- 癌治療のための潜在的な治療薬、特に化学療法との併用で。 This compoundは、動物モデルおよび臨床試験において、腫瘍の増殖を抑制する有効性が示されています .
- ウイルス侵入と複製に不可欠なチオレドキシン-1系を阻害することで、抗HIV-1活性について研究されています .
産業:
化学反応の分析
Types of Reactions: PX-12 primarily undergoes redox reactions due to the presence of the disulfide bond. It can be reduced to its corresponding thiol form in the presence of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .
Common Reagents and Conditions:
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Major Products Formed:
Reduction: Thiol derivatives of this compound
Oxidation: Oxidized disulfide forms and sulfonic acids.
科学的研究の応用
Chemistry:
Biology:
- Investigated for its role in modulating cellular redox states and its effects on cell proliferation and apoptosis .
Medicine:
- Potential therapeutic agent for cancer treatment, particularly in combination with chemotherapy. PX-12 has shown efficacy in inhibiting tumor growth in animal models and clinical trials .
- Studied for its anti-HIV-1 activity by inhibiting the thioredoxin-1 system, which is crucial for viral entry and replication .
Industry:
作用機序
PX-12は、主にチオレドキシン-1の不可逆的阻害を通じて作用を発揮します。この化合物は、チオレドキシン-1の活性部位にあるシステイン残基をチオアルキル化し、その酸化還元活性を阻害します。 この阻害は、細胞内の酸化還元バランスを乱し、酸化ストレスの増加、アポトーシス、細胞増殖の抑制につながります .
分子標的と経路:
チオレドキシン-1 (Trx-1): Trx-1の阻害は、DNA合成や転写因子の調節における役割を阻害します。
低酸素誘導因子1-アルファ (HIF-1α): HIF-1αと血管内皮増殖因子 (VEGF) の発現低下につながり、血管新生と腫瘍増殖の抑制につながります.
6. 類似の化合物との比較
This compoundは、チオレドキシン-1を特異的に阻害するという点でユニークです。酸化還元調節特性を持つ他の化合物もいくつかあります。
類似の化合物:
This compoundの独自性: this compoundは、チオレドキシン-1に対する特異性と、不可逆的な阻害機構により、他の酸化還元調節化合物とは異なります。 HIF-1αとVEGFの発現を低下させる能力は、抗癌剤としての可能性をさらに高めています .
類似化合物との比較
Auranofin: An inhibitor of thioredoxin reductase, another component of the thioredoxin system.
Dimesna: A disulfide compound used as a chemoprotective agent that also affects redox balance.
Uniqueness of PX-12: this compound’s specificity for thioredoxin-1 and its irreversible inhibition mechanism distinguish it from other redox-modulating compounds. Its ability to down-regulate HIF-1α and VEGF further enhances its potential as an anti-cancer agent .
生物活性
PX-12, a small-molecule inhibitor of Thioredoxin-1 (Trx-1), has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and its role in inhibiting viral replication.
Inhibition of Thioredoxin System
this compound functions primarily as an inhibitor of the thioredoxin system, which plays a crucial role in cellular redox regulation and signaling. It inhibits Trx-1 and Trx reductase (TrxR1), leading to the accumulation of reactive oxygen species (ROS) within cells. This accumulation triggers apoptotic pathways, particularly by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2. Studies have shown that this compound induces apoptosis in cancer cells through a mitochondria-dependent mechanism, characterized by increased ROS levels and altered expression of apoptotic markers .
Antitumor Activity
Efficacy in Cancer Models
Research indicates that this compound exhibits significant antitumor activity across various cancer types. Notably, it has been studied in hepatocellular carcinoma (HCC) models:
- Cell Growth Inhibition : In vitro studies demonstrated that this compound effectively reduced cell viability in HCC cell lines HepG2 and SMMC-7721. The IC50 values for HepG2 were 30.30 μM at 24 hours and 6.32 μM at 48 hours; for SMMC-7721, they were 25.15 μM and 13.38 μM, respectively .
- S-phase Arrest : this compound treatment led to a dose-dependent induction of S-phase arrest in these cell lines, suggesting that it disrupts the cell cycle progression necessary for tumor growth .
- Synergistic Effects : Notably, this compound has shown a synergistic effect when combined with 5-fluorouracil (5-FU), a standard chemotherapy agent. This combination significantly suppressed tumorigenicity both in vitro and in vivo, indicating potential for enhanced therapeutic strategies in HCC treatment .
Antiviral Activity
Inhibition of HIV Replication
Beyond its anticancer properties, this compound has also demonstrated antiviral activity against HIV. In studies utilizing TZM-bl cells, this compound effectively inhibited HIV replication at concentrations as low as 10 μM, with no detectable virus present within the cells after treatment. This suggests that this compound could serve as a potential therapeutic agent in the management of HIV infections by targeting viral replication processes .
Case Studies and Clinical Implications
Several case studies have highlighted the practical application of this compound in clinical settings:
- Phase Ib Studies : Initial clinical trials have indicated that this compound can stimulate apoptosis and down-regulate critical proteins like HIF-1α and VEGF in tumor models. These findings support its potential use as an adjunct therapy in cancer treatment .
- Combination Therapies : The promising results from combining this compound with established chemotherapeutics like 5-FU suggest that it may enhance treatment outcomes for patients with resistant tumors or those requiring more effective therapeutic strategies .
Summary of Findings
Activity | Details |
---|---|
Antitumor Efficacy | Inhibits growth of HCC cell lines; induces S-phase arrest; synergizes with 5-FU |
Mechanism | Inhibits Trx-1 and TrxR1; induces ROS accumulation; activates apoptotic pathways |
Antiviral Properties | Effective against HIV replication in TZM-bl cells |
Clinical Trials | Phase Ib studies show promise for use in combination therapies for cancer |
特性
IUPAC Name |
2-(butan-2-yldisulfanyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-3-6(2)10-11-7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBPYQWMFCTCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SSC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875689 | |
Record name | S-BUTYL (2-IMIDAZOLYL) DISULFIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PX-12 irreversibly inhibits the redox protein thioredoxin, which has been associated with cancer and tumor growth. | |
Record name | PX-12 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
141400-58-0 | |
Record name | IV 2 compound | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141400580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PX-12 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 141400-58-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PX-12 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PQ9CZ8BTJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。